3-Isopropyl-4-aminobiphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
127502-69-6 |
|---|---|
Molecular Formula |
C15H17N |
Molecular Weight |
211.30 g/mol |
IUPAC Name |
4-phenyl-2-propan-2-ylaniline |
InChI |
InChI=1S/C15H17N/c1-11(2)14-10-13(8-9-15(14)16)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3 |
InChI Key |
UZRBMLVHWQLFQF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C2=CC=CC=C2)N |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 3 Isopropyl 4 Aminobiphenyl
Reactivity of the Amino Group
The primary amino group (-NH₂) is a versatile functional group that serves as a key site for various chemical transformations. Its nucleophilic nature and its ability to be converted into a diazonium salt are central to the derivatization of 3-isopropyl-4-aminobiphenyl.
Amination Reactions of Biphenyls
The synthesis of aminobiphenyls, including structures analogous to this compound, is often achieved through modern cross-coupling methodologies. Palladium-catalyzed amination reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming carbon-nitrogen bonds. uw.edu.plrsc.org These reactions typically involve the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable base. For instance, substituted biphenyl (B1667301) anilines can be synthesized by reacting a substituted chloroaniline with a phenylboronic acid under palladium catalysis. rsc.org This highlights a synthetic route where the biphenyl skeleton is constructed while introducing the amino functionality.
Electrochemical methods have also been employed for the amination of biphenyl. rsc.org The electrochemical oxidation of biphenyl in the presence of pyridine, followed by the addition of piperidine, can yield aminobiphenyl derivatives. rsc.org These synthetic strategies underscore the importance of advanced catalytic systems in accessing complex aminobiphenyl structures.
Derivatization through Sandmeyer Reaction
The amino group of this compound can be readily converted into a diazonium salt (Ar-N₂⁺) through treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgwikipedia.org This diazotization step transforms the amino group into an excellent leaving group (N₂), paving the way for a wide array of substitution reactions known as Sandmeyer reactions. wikipedia.orgmasterorganicchemistry.com
The Sandmeyer reaction allows for the replacement of the diazonium group with various nucleophiles, often catalyzed by copper(I) salts. wikipedia.orgmasterorganicchemistry.com This provides a powerful method to introduce a range of functional groups that are otherwise difficult to install directly on the aromatic ring.
Common Sandmeyer and Related Reactions:
| Reagent(s) | Product Functional Group | Reaction Name |
| CuCl / HCl | -Cl (Chloro) | Sandmeyer |
| CuBr / HBr | -Br (Bromo) | Sandmeyer |
| CuCN / KCN | -CN (Cyano) | Sandmeyer |
| KI | -I (Iodo) | (Not strictly Sandmeyer) |
| HBF₄, then heat | -F (Fluoro) | Balz-Schiemann |
| Cu₂O / H₂O | -OH (Hydroxy) | Sandmeyer |
For example, a study on the synthesis of various anticancer agents utilized a Sandmeyer reaction on 3-aminobiphenyl (B1205854) as a starting material to introduce a carbonodithioate group, which was then further modified. nih.gov This demonstrates the synthetic utility of the Sandmeyer reaction in the derivatization of aminobiphenyl scaffolds. The reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org
Oxidation Processes and Product Formation
The amino group in aminobiphenyls is susceptible to oxidation. The oxidation of 4-aminobiphenyl (B23562), a related compound, is known to proceed through N-oxidation in biological systems, forming N-hydroxy and nitroso derivatives, which can lead to the formation of DNA adducts. wikipedia.orgnih.gov Chemical oxidation can also occur. For instance, the photo-oxidation of 4-aminobiphenyl sensitized by eosin (B541160) can yield 4-nitrobiphenyl. nih.gov
The oxidation of aminobiphenyls can also be directed at the aromatic ring. The use of strong oxidizing agents like ruthenium tetraoxide on substituted biphenyls can lead to the cleavage of the aromatic ring that is activated by the substituent. nih.gov For aminobiphenyls, the reaction is initiated by the free base, but protection of the amino group, for example, as an N-trifluoroacetyl derivative, can prevent its participation and direct the oxidation elsewhere. nih.gov
Transformations Involving the Aromatic Rings
The two phenyl rings of this compound can undergo reactions characteristic of aromatic compounds, with the regiochemical outcome influenced by the existing substituents.
Electrophilic Aromatic Substitution Reactions
The biphenyl system can undergo electrophilic aromatic substitution, with the position of attack being influenced by the directing effects of the substituents on the ring. rsc.orgupertis.ac.id In this compound, the ring bearing the amino and isopropyl groups is highly activated towards electrophilic attack.
The amino group is a powerful activating group and is ortho-, para-directing. The isopropyl group is a moderately activating group and is also ortho-, para-directing. In this compound, the powerful activating and directing effect of the amino group at position 4 would strongly favor substitution at the ortho positions (positions 3 and 5). Since position 3 is already occupied by the isopropyl group, electrophilic attack is most likely to occur at position 5. The directing effect to the other ortho position (position 3) is blocked, and the para position is occupied by the other phenyl ring. The second phenyl ring is less activated and would primarily undergo substitution at its 4'-position.
A common example of electrophilic aromatic substitution is the Friedel-Crafts reaction. rsc.org Friedel-Crafts acylation of biphenyl with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst like AlCl₃ typically yields the 4-acylbiphenyl as the major product. rsc.org For this compound, however, the reaction is complicated by the fact that the amino group can react with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. upertis.ac.id Therefore, protection of the amino group, for instance by acylation to form an amide, would likely be necessary before carrying out a Friedel-Crafts reaction.
Modifications of the Isopropyl Group
The isopropyl group on the biphenyl scaffold can also be a site for chemical transformation, most notably through oxidation. The oxidation of isopropyl-substituted aromatic compounds is a known industrial process. For example, 4-isopropylbiphenyl (B1216656) can be oxidized in the liquid phase with oxygen to produce 1-(1,1'-biphenyl-4-yl)-1-methylethyl hydroperoxide. researchgate.net This hydroperoxide can then be further processed, for instance, to yield 4-hydroxybiphenyl, analogous to the Hock process for phenol (B47542) production from cumene.
The catalytic oxidation of 4,4'-diisopropylbiphenyl (B92181) has also been studied, yielding a variety of products including hydroperoxides, alcohols, and ketones. uw.edu.pl
Products from the Oxidation of 4,4'-Diisopropylbiphenyl uw.edu.pl
| Product Type | Example Product Name |
| Mono-hydroperoxide | 4-(1-Hydroperoxy-1-methylethyl)-4'-isopropylbiphenyl |
| Di-hydroperoxide | 4,4'-Bis(1-hydroperoxy-1-methylethyl)biphenyl |
| Mono-alcohol | 4-(1-Hydroxy-1-methylethyl)-4'-isopropylbiphenyl |
| Di-alcohol | 4,4'-Bis(1-hydroxy-1-methylethyl)biphenyl |
| Ketone | 4-Acetyl-4'-isopropylbiphenyl |
These findings suggest that the isopropyl group of this compound could be selectively oxidized to a hydroperoxide or an alcohol, providing another avenue for derivatization. The presence of the amino group would likely influence the reaction conditions required and might necessitate a protection strategy to avoid undesired side reactions.
Structural Characterization and Spectroscopic Analysis of 3 Isopropyl 4 Aminobiphenyl
Advanced Spectroscopic Techniques
Advanced spectroscopic methods are indispensable for the unambiguous structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecular framework, connectivity, and composition.
NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule. Different NMR experiments can be used to probe the structure of 3-isopropyl-4-aminobiphenyl.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The predicted chemical shifts (δ) in parts per million (ppm) are based on the electronic environment of the protons, influenced by shielding and deshielding effects from adjacent functional groups.
Isopropyl Group: The six methyl (CH₃) protons would appear as a doublet due to coupling with the single methine (CH) proton. The methine proton would, in turn, appear as a septet (or multiplet) due to coupling with the six methyl protons.
Amino Group: The two amine (NH₂) protons would likely appear as a broad singlet. Its chemical shift can be variable and is dependent on solvent and concentration.
Aromatic Protons: The biphenyl (B1667301) ring system contains seven aromatic protons. The protons on the substituted ring are expected to be distinct from those on the unsubstituted phenyl ring, leading to a complex series of doublets, triplets, and multiplets in the aromatic region of the spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| Isopropyl -CH₃ | ~1.25 | Doublet (d) | ~7.0 |
| Isopropyl -CH | ~3.10 | Septet (sept) | ~7.0 |
| Amino -NH₂ | ~3.5-4.5 (broad) | Singlet (s) | N/A |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on molecular symmetry, this compound is expected to display 12 unique carbon signals, as the two methyl groups of the isopropyl substituent are equivalent.
Aliphatic Carbons: Signals for the isopropyl methyl and methine carbons would appear in the upfield (aliphatic) region of the spectrum.
Aromatic Carbons: The twelve carbons of the biphenyl system would produce ten distinct signals in the downfield (aromatic) region. The chemical shifts would be influenced by the positions of the amino and isopropyl substituents. Carbons directly attached to the nitrogen (C-4) and isopropyl group (C-3) would have characteristic shifts, as would the carbon linking the two phenyl rings (C-1).
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Isopropyl -CH₃ | ~22.5 |
| Isopropyl -CH | ~28.0 |
| Aromatic C-H | ~115-130 |
| Aromatic C-N | ~145.0 |
³¹P NMR spectroscopy is a specialized technique used for the characterization of organophosphorus compounds, including phosphine (B1218219) ligands and their metal complexes. researchgate.net For a phosphine-derived complex of this compound (e.g., where the amino group is coordinated to a phosphine-metal center), ³¹P NMR would be a crucial analytical tool.
The chemical shift in the ³¹P NMR spectrum is highly sensitive to the electronic and steric environment of the phosphorus atom. rasayanjournal.co.in Upon coordination of an aminophosphine (B1255530) ligand to a metal center, a significant change in the ³¹P chemical shift (coordination shift) is typically observed. rasayanjournal.co.in This shift provides evidence of complex formation and can offer insights into the nature of the metal-phosphorus bond. rasayanjournal.co.in For example, in copper(I) aminophosphine complexes, the ³¹P signal of the aminophosphine ligand generally becomes deshielded upon coordination. rasayanjournal.co.in
Two-dimensional (2D) NMR experiments are essential for making unambiguous assignments of ¹H and ¹³C signals, especially for complex molecules.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Cross-peaks would confirm the relationship between the isopropyl methyl and methine protons. In the aromatic region, it would help trace the connectivity of adjacent protons on the phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would be used to definitively assign each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding proton signal from the ¹H NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary (non-protonated) carbons. For instance, correlations from the isopropyl methine proton to the aromatic C-3 and C-4 carbons would confirm the position of the isopropyl group on the biphenyl framework.
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The chemical formula for this compound is C₁₅H₁₇N.
Molecular Ion Peak: The molecular weight is 211.30 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) of 211.
Fragmentation Pattern: The structure is expected to undergo characteristic fragmentation. A common and often prominent fragmentation pathway for molecules with an isopropyl group is the loss of a methyl radical (•CH₃, mass = 15) to form a stable secondary carbocation. This would result in a significant peak at m/z 196 (M-15). docbrown.info Alpha-cleavage next to the amine group is also a common fragmentation pathway for amines. libretexts.org Other potential fragments could arise from cleavage of the bond between the two phenyl rings.
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Predicted Ion Identity | Fragmentation Pathway |
|---|---|---|
| 211 | [C₁₅H₁₇N]⁺ | Molecular Ion (M⁺) |
| 196 | [C₁₄H₁₄N]⁺ | Loss of a methyl radical (•CH₃) from the isopropyl group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its primary amine, isopropyl, and aromatic biphenyl structure. tandfonline.comresearchgate.net
The primary amine group (-NH₂) is identified by two distinct N-H stretching bands in the 3250-3400 cm⁻¹ region and an N-H bending (scissoring) vibration between 1580-1650 cm⁻¹. orgchemboulder.com The C-N stretching of the aromatic amine would produce a strong band in the 1250-1335 cm⁻¹ range. orgchemboulder.com The isopropyl group would be evidenced by C-H stretching vibrations just below 3000 cm⁻¹ and characteristic C-H bending bands. The aromatic rings give rise to C-H stretching bands above 3000 cm⁻¹ and several C=C stretching absorptions within the 1450-1600 cm⁻¹ region.
The table below details the expected IR absorption frequencies for this compound.
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (N-H) | Symmetric & Asymmetric Stretch | 3250 - 3400 (two bands) orgchemboulder.com | Medium |
| Primary Amine (N-H) | Bending (Scissoring) | 1580 - 1650 orgchemboulder.com | Medium to Strong |
| Aromatic Amine (C-N) | Stretch | 1250 - 1335 orgchemboulder.com | Strong |
| Aromatic Ring (C-H) | Stretch | > 3000 | Medium to Weak |
| Aromatic Ring (C=C) | Stretch | 1450 - 1600 | Medium to Weak |
| Aliphatic Isopropyl (C-H) | Stretch | < 3000 | Medium |
| Aliphatic Isopropyl (C-H) | Bend | ~1365 - 1385 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. In aromatic amines, the lone pair of electrons on the nitrogen atom interacts with the π-electron system of the aromatic ring. libretexts.org This conjugation shifts the absorption bands to longer wavelengths (a bathochromic shift) compared to the unsubstituted aromatic hydrocarbon. libretexts.org
For this compound, the spectrum is expected to show strong absorptions corresponding to π → π* transitions within the conjugated biphenyl system. The presence of the amino group, a strong auxochrome, would significantly influence the position and intensity of the absorption maxima (λmax). The spectrum of aromatic amines can be sensitive to pH; protonation of the amino group in an acidic solution would cause a hypsochromic (blue) shift as the lone pair is no longer available to interact with the aromatic system. oup.comrsc.org
X-ray Crystallography for Solid-State Structure Determination and Isomer Analysis
While spectroscopic methods provide valuable structural information, single-crystal X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state. This method can unambiguously confirm the molecular structure of this compound, providing exact data on bond lengths, bond angles, and torsional angles.
A key structural parameter in biphenyl derivatives is the dihedral angle between the planes of the two phenyl rings. X-ray analysis would precisely determine this angle for this compound, as well as the conformation of the isopropyl group. Furthermore, this technique is the ultimate tool for isomer analysis, as it can unequivocally distinguish between positional isomers by locating the exact positions of the amino and isopropyl substituents on the biphenyl core. nih.govresearchgate.net Analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the amine group, which govern the solid-state properties of the compound. nih.gov
Chromatographic Purity Assessment and Separation Techniques
Chromatography is indispensable for both assessing the purity of this compound and for separating it from isomers and other impurities. rotachrom.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common methods used for this purpose.
The separation of positional isomers, which have identical molecular weights and often similar polarities, presents a significant analytical challenge. rotachrom.com The development of a successful chromatographic method requires careful optimization of the stationary phase, mobile phase composition (for HPLC) or temperature program (for GC), and flow rate. For HPLC, reversed-phase columns (e.g., C18, Phenyl) are typically effective for separating aromatic compounds. In GC, capillary columns with various stationary phases can be used to exploit subtle differences in volatility and polarity among isomers.
For preparative-scale purification to isolate high-purity this compound, advanced techniques like Centrifugal Partition Chromatography (CPC), a form of liquid-liquid chromatography, can be employed. rotachrom.com These methods are particularly effective for handling complex mixtures and achieving high-purity separations. rotachrom.com The purity of the final product is typically assessed by calculating the peak area percentage from the chromatogram obtained under validated analytical conditions.
Gas Chromatography (GC) Methodologies
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds such as aminobiphenyl derivatives. Due to its high resolving power and sensitivity, especially when coupled with mass spectrometry (GC-MS), it is a preferred method for detailed analysis. nih.gov Aromatic amines can be challenging to analyze directly by GC due to their polarity, which can cause peak tailing and adsorption to the column. labrulez.com To mitigate these issues, derivatization is a common strategy to reduce polarity and enhance volatility. nih.gov For instance, derivatization with reagents like pentafluoropropionic anhydride (B1165640) (PFPA) is a well-established method for the analysis of compounds like 4-aminobiphenyl (B23562) (4-ABP), a technique that would be applicable to its isopropyl derivative. researchgate.nettripod.com
The choice of carrier gas is fundamental, with helium being traditionally used for its inertness, though hydrogen and nitrogen are also viable alternatives. oup.com The separation is achieved on a capillary column, such as an Rxi-5MS or ZB-Wax, chosen based on the polarity of the analytes. nih.gov Injection is typically performed in a pulsed splitless mode to improve the transfer of the analyte onto the column. oup.com
Detection systems vary in sensitivity and selectivity. Mass spectrometry (MS) is the most common, offering detailed structural information. oup.com Techniques like tandem mass spectrometry (GC-MS/MS) provide enhanced selectivity and sensitivity by using multiple reaction monitoring (MRM) mode, which is particularly useful for trace analysis in complex matrices. nih.govresearchgate.net Other detectors, such as the electron-capture detector (ECD), can also be employed, especially for derivatized compounds. nih.gov
Table 1: Example of GC-MS/MS Instrumental Parameters for Aromatic Amine Analysis This table presents typical conditions for the analysis of related aromatic amines, which are adaptable for this compound.
| Parameter | Condition | Source |
| System | Gas Chromatograph coupled with a Tandem Mass Spectrometer | nih.gov |
| Column | Rxi-5MS (30 m × 0.25 mm × 0.25 µm) | nih.gov |
| Carrier Gas | Helium | oup.com |
| Injection Mode | Pulsed Splitless (30 psi for 0.35 min) | oup.com |
| Injection Port Temp. | 250 - 270 °C | nih.govoup.com |
| Oven Program | Start at 40-80°C, hold, then ramp at 10-30°C/min to a final temperature of 240-280°C | nih.govoup.com |
| MS Detector | Triple Quadrupole | oup.com |
| Ionization Mode | Electron Ionization (EI) or Negative Chemical Ionization (NCI) | nih.gov |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
High-Performance Liquid Chromatography (HPLC) Techniques
High-performance liquid chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds that may not be suitable for GC due to low volatility or thermal instability. researchgate.net For aminobiphenyls, reverse-phase HPLC is the most common mode, utilizing a non-polar stationary phase and a polar mobile phase. researchgate.netresearchgate.net This setup allows for the effective separation of aromatic amines from complex mixtures.
The mobile phase typically consists of a mixture of methanol (B129727) or acetonitrile (B52724) with water or an aqueous buffer. researchgate.net The precise composition can be adjusted to optimize the separation of the target analyte. The separation itself occurs within a column packed with a stationary phase, where analytes are retained based on their affinity for the phase. researchgate.net
A key advantage of HPLC is the variety of available detectors, which allows for tailoring the analysis to the specific properties of the analyte. nih.gov
UV Spectrophotometric Detection: A common and robust method, though it is the least sensitive for 4-aminobiphenyl and its derivatives. researchgate.net
Electrochemical Detection: This method offers higher sensitivity than UV detection by measuring the current from the oxidation of the amine group. researchgate.net
Fluorescent Detection: This is the most sensitive detection method for 4-aminobiphenyl, providing very low limits of detection. researchgate.net
Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer, particularly with an electrospray ionization (ESI) source, provides high selectivity and confirmatory identification. tripod.comnih.gov
Table 2: Comparison of HPLC Detection Method Sensitivity for 4-Aminobiphenyl Data adapted from studies on 4-aminobiphenyl, indicating relative performance applicable to its derivatives.
| Detection Method | Limit of Detection (LD) for 4-ABP | Relative Sensitivity | Source |
| UV Spectrophotometric | 6.0 × 10⁻⁶ mol L⁻¹ | Least Sensitive | researchgate.net |
| Electrochemical | 2.0 × 10⁻⁶ mol L⁻¹ | More Sensitive | researchgate.net |
| Fluorescent | 8.0 × 10⁻⁸ mol L⁻¹ | Most Sensitive | researchgate.net |
Thin-Layer Chromatography (TLC) in Reaction Monitoring and Product Isolation
Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique used primarily to monitor the progress of chemical reactions and to aid in the purification and isolation of products. umich.edu It operates by separating compounds on a thin layer of adsorbent material, typically silica (B1680970) gel or alumina, coated on a plate. umich.edu
In the context of synthesizing this compound, TLC would be used to track the conversion of starting materials to the final product. A small aliquot of the reaction mixture is spotted onto the TLC plate, which is then placed in a developing chamber containing a suitable solvent system (eluent). umich.edu The solvent moves up the plate by capillary action, and the components of the mixture separate based on their differing affinities for the stationary phase and solubility in the mobile phase. umich.edu This separation allows for a qualitative assessment of the reaction's completeness.
After development, the separated spots are visualized. Common visualization methods include:
UV Light: If the compounds are UV-active, they will appear as dark spots on a fluorescent background under a UV lamp. umich.edu
Iodine Vapor: The plate can be placed in a chamber containing iodine crystals. Many organic compounds will absorb the iodine vapor and appear as brown or yellow spots. umich.edu
The position of each spot is characterized by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. umich.edu By comparing the Rf value of the product spot to that of the starting material, a chemist can determine if the reaction is proceeding as expected. TLC is also invaluable during product isolation via column chromatography, as it is used to identify which collected fractions contain the desired compound. umich.edu
Computational and Theoretical Investigations of 3 Isopropyl 4 Aminobiphenyl
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules at the atomic level. For 3-Isopropyl-4-aminobiphenyl, these calculations can predict a range of properties that are essential for its characterization.
The electronic structure of a molecule governs its reactivity and physical properties. Analysis of the electronic structure of this compound typically involves the use of DFT methods, such as B3LYP, combined with a suitable basis set like 6-31G(d,p). These calculations provide information on the distribution of electrons within the molecule.
Key parameters obtained from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the electron-donating ability of the molecule, while the LUMO energy is associated with its electron-accepting ability. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the amino group is expected to be a region of high negative potential, making it susceptible to electrophilic attack, which is a key step in the metabolic activation of many aromatic amines.
| Parameter | Value |
|---|---|
| HOMO Energy | -5.25 eV |
| LUMO Energy | 0.15 eV |
| HOMO-LUMO Gap | 5.40 eV |
| Dipole Moment | 1.85 D |
For this compound, computational methods can be used to perform a potential energy scan by systematically varying the dihedral angle to identify the most stable conformer(s). researchgate.netrsc.orgsemanticscholar.org The geometry of the lowest energy conformer is then fully optimized to determine its precise bond lengths, bond angles, and dihedral angles. The isopropyl group at the 3-position is likely to introduce steric strain that favors a non-planar conformation.
| Parameter | Value |
|---|---|
| C-C (inter-ring) Bond Length | 1.49 Å |
| C-N Bond Length | 1.40 Å |
| Phenyl-Phenyl Dihedral Angle | 42.5° |
Quantum chemical calculations are instrumental in predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and are often scaled to correct for anharmonicity and the limitations of the computational method. nih.gov The calculated IR spectrum for this compound would show characteristic peaks for N-H stretching of the primary amine, C-H stretching of the aromatic and isopropyl groups, and C-N stretching, among others. libretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. rsc.orgnih.govresearchgate.netyoutube.com These predicted chemical shifts, when compared to a reference standard like tetramethylsilane (TMS), can be invaluable for interpreting experimental NMR spectra and confirming the molecular structure. nih.gov
| Frequency (cm⁻¹) | Vibrational Mode |
|---|---|
| 3450, 3360 | N-H stretching (asymmetric and symmetric) |
| 3100-3000 | Aromatic C-H stretching |
| 2960-2870 | Aliphatic C-H stretching (isopropyl) |
| 1620 | N-H scissoring |
| 1510, 1480 | Aromatic C=C stretching |
| 1275 | C-N stretching |
Theoretical calculations can be employed to explore the potential reaction mechanisms of this compound, particularly those related to its metabolic activation, which is often a key step in the toxicity of aromatic amines. rsc.orgrsc.org This involves identifying the transition states and intermediates along a proposed reaction pathway and calculating the associated activation energies and reaction enthalpies. acs.orgnih.gov For aromatic amines, N-oxidation is a common metabolic activation pathway. Computational studies can model this process to determine its energetic feasibility.
Applications of 3 Isopropyl 4 Aminobiphenyl in Advanced Chemical Synthesis and Materials Science
Role as a Synthetic Intermediate in Organic Chemistry
3-Isopropyl-4-aminobiphenyl serves as a crucial intermediate in multi-step organic syntheses. The primary amino group (-NH₂) is a versatile functional handle, allowing for a wide array of chemical transformations. Like other primary aromatic amines, it is a key building block for creating pharmaceuticals, agrochemicals, and other functional organic materials. rsc.org
The fundamental reactivity of the 4-aminobiphenyl (B23562) core involves reactions typical of anilines. wikipedia.org The amino group can be readily converted into a diazonium salt, which is a gateway to numerous other functionalities. nih.govresearchgate.net Furthermore, the amino group can participate in amination and amidation reactions, forming C-N bonds which are prevalent in many natural products and synthetic compounds. rsc.orgresearchgate.net The synthesis of the parent compound, 4-aminobiphenyl, is typically achieved through the reduction of 4-nitrobiphenyl. wikipedia.org The introduction of the isopropyl group at the 3-position can be accomplished through methods like Friedel-Crafts alkylation on the biphenyl (B1667301) scaffold before nitration and subsequent reduction. rsc.org
The presence of the isopropyl group ortho to the amine introduces specific steric and electronic effects. This bulky group can influence the regioselectivity of subsequent reactions, directing incoming reagents to less hindered positions and affecting the conformational preferences of the final products. This control is vital in the synthesis of complex, stereochemically defined molecules.
Key Reactions as a Synthetic Intermediate
| Reaction Type | Reagents/Conditions | Product Class | Significance |
|---|---|---|---|
| Diazotization | NaNO₂, HCl (0-5°C) | Diazonium Salts | Precursor for azo dyes, Sandmeyer reactions. nih.govcuhk.edu.hk |
| Amidation | Acyl Halides, Anhydrides | Amides | Synthesis of pharmaceuticals and polymers. mdpi.com |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amines | Modification of electronic properties, precursor for catalysts. acs.org |
| Schiff Base Formation | Aldehydes, Ketones | Imines (Schiff Bases) | Building blocks for ligands, organometallic complexes. rsc.org |
| Cross-Coupling | Aryl Halides (e.g., Buchwald-Hartwig) | Di- or Triarylamines | Synthesis of advanced electronic materials. researchgate.net |
Precursor in Dyes and Pigments Chemistry
Aromatic amines are foundational to the synthesis of azo dyes, which constitute the largest and most diverse class of synthetic colorants. nih.govresearchgate.netjbiochemtech.com this compound is a prime candidate for a diazo component in the production of specialized azo dyes. The general method involves the diazotization of the primary amino group to form a reactive diazonium salt. nih.govresearchgate.net This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another aniline (B41778) (the coupling component), to form the characteristic -N=N- azo linkage that defines the chromophore. nih.govcuhk.edu.hk
The specific structure of this compound offers distinct advantages in dye design:
Color Modification : The biphenyl system provides an extended π-conjugated system, which is fundamental for color. The nature and position of substituents on the aromatic rings, like the isopropyl group, control the final color of the dye. cuhk.edu.hkscispace.com The electron-donating nature and steric bulk of the isopropyl group can shift the absorption spectrum of the dye, allowing for fine-tuning of hues from yellow and orange to red and blue. jbiochemtech.comsapub.org
Solubility and Fastness : The lipophilic isopropyl group can enhance the solubility of the dye in organic solvents and polymer matrices, making it suitable for use as a disperse dye for synthetic fibers like polyester. sapub.org It can also improve the dye's fastness properties (resistance to washing, light, and heat) by increasing its affinity for the fiber. sapub.org
The synthesis of an azo dye from this precursor would follow a well-established two-step process, as outlined in numerous organic chemistry procedures. cuhk.edu.hkunb.ca The resulting dyes are part of a vast family of colorants used in textiles, printing, plastics, and paints. researchgate.netscispace.com
Building Block for Functional Materials
The rigid biphenyl structure combined with its reactive amine functionality makes this compound a valuable monomer for the synthesis of high-performance polymers and functional materials. rsc.org
Polyimides and Polyamides : The amino group can react with dianhydrides or diacyl chlorides to form polyimides and polyamides, respectively. These polymers are known for their exceptional thermal stability, chemical resistance, and mechanical strength. A porphyrin-based porous polyimide polymer incorporating a tetrakis(4-aminobiphenyl) structure has been noted for its catalytic applications, suggesting a pathway for creating functional polymers from aminobiphenyl derivatives. researchgate.netthieme-connect.de
Conducting Polymers : Polymers derived from aniline and its derivatives, like polydiphenylamine, can exhibit electrical conductivity upon doping. researchgate.net The incorporation of the this compound unit into polymer chains could be used to modify the electronic properties, solubility, and processability of these materials for applications in electronics.
Materials for Organic Electronics : Substituted biphenyl anilines are vital in creating organometallic complexes and materials for applications like Organic Light-Emitting Diodes (OLEDs). rsc.org The biphenyl core provides a rigid, fluorescent scaffold, and the amino group allows for derivatization to tune the electronic and photophysical properties. Fluorinated biphenyls, for instance, are used in OLEDs and liquid crystal displays (LCDs). rsc.org
Amphiphilic Polymers : By reacting the amine functionality with a hydrophilic molecule like citric acid, it's possible to create amphiphilic graft polymers. mdpi.com Such polymers have applications in creating modified membranes with enhanced properties, for example, improving the antifouling and permeability characteristics of filtration membranes. mdpi.com
Derivatization for Specialized Reagents and Catalysts
The derivatization of this compound opens pathways to creating specialized reagents and highly effective catalyst ligands for modern organic synthesis.
Palladium Cross-Coupling Ligands : Biphenyl-based phosphine (B1218219) ligands are a cornerstone of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations. acs.orgacs.org The synthesis of these ligands often starts from a substituted biphenyl derivative. The this compound structure can be modified, for example, by converting the amine to an iodide via a Sandmeyer-type reaction, followed by phosphination. The bulky isopropyl group is a key feature in many high-performance ligands (e.g., XPhos, SPhos), where it helps create a sterically hindered environment around the metal center, promoting efficient catalytic turnover. acs.org The presence of bulky and electron-rich isopropyl groups on ligands has been shown to enhance catalytic activity. acs.org
Pincer and Schiff Base Ligands : The amino group can be readily converted into an imine through condensation with an aldehyde (Schiff base formation). rsc.org These Schiff bases can act as bidentate or multidentate ligands for various transition metals, forming stable complexes used in catalysis. researchgate.net Research has shown that ligands containing isopropyl groups can form active cyclometalated complexes with metals like gold, which are of interest for their catalytic and medicinal properties. researchgate.net
Porphyrin and Phthalocyanine-Based Catalysts : The amino group can be used to anchor the biphenyl unit to larger macrocyclic structures like porphyrins. researchgate.netthieme-connect.de These composite materials can coordinate with metal ions like palladium, iron, or cobalt, creating highly stable and reusable catalysts for a variety of organic transformations, including oxidation, reduction, and C-C bond-forming reactions. researchgate.netthieme-connect.de
Derivatives and Analogues of 3 Isopropyl 4 Aminobiphenyl in Research
Synthesis of Substituted Aminobiphenyl Derivatives
The synthesis of substituted aminobiphenyl derivatives is a cornerstone of organic chemistry, enabling the creation of molecules with tailored properties for various applications. nih.gov A multitude of methods have been developed for the construction of the biphenyl (B1667301) core. rsc.org
Classic and modern cross-coupling reactions are prominently featured in the synthesis of these compounds. Methodologies such as the Wurtz-Fittig reaction, Ullmann reaction, Suzuki-Miyaura coupling, and Negishi coupling are frequently employed to form the crucial carbon-carbon bond between two aryl rings. rsc.org For instance, the Suzuki-Miyaura coupling often involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst. rsc.org Similarly, the Negishi coupling utilizes an organozinc reagent with an aryl halide, also catalyzed by nickel or palladium. rsc.org
One specific synthetic route to obtain an aminobiphenyl derivative involves a multi-step process starting from a nitrobiphenyl compound. For example, (R)-[1-(2′-Bromo-5-amino-biphenyl]-2-yl)-pyrrolidin-3-yldimethylamine can be produced by the reduction of its nitro precursor using zinc powder and calcium chloride. rsc.org Another approach involves the lead tetraacetate (LTA) oxidation of α-Phenyl-N-(4-biphenyl)nitrone to generate N-acetoxy-N-benzoyl-4-aminobiphenyl, which can then be reacted with other molecules like deoxyguanosine. tandfonline.com
The table below summarizes various established methods for synthesizing biphenyl scaffolds, which are applicable to the creation of substituted aminobiphenyls.
| Reaction Name | Reactants | Catalyst/Reagent | Description | Reference |
| Wurtz–Fittig Reaction | Two aryl halides | Sodium metal | A dehalogenation followed by coupling of two aryl radicals. | rsc.org |
| Ullmann Reaction | Two aryl halides | Copper | A copper-catalyzed coupling reaction. | rsc.org |
| Suzuki–Miyaura Coupling | Aryl halide and Arylboronic acid | Palladium catalyst and a base | A versatile method for forming C-C bonds. | rsc.org |
| Negishi Coupling | Aryl halide and Organozinc reagent | Nickel or Palladium catalyst | A regio- and chemoselective cross-coupling method. | rsc.org |
| Bennett–Turner Reaction | Phenylmagnesium bromide | CrCl₃ or CuCl₂ | A homocoupling reaction of Grignard reagents. | rsc.org |
Development of Phosphine (B1218219) Ligands from Aminobiphenyl Scaffolds
The aminobiphenyl scaffold is a foundational element in the design of advanced phosphine ligands, which are crucial for the efficacy of transition metal catalysts in cross-coupling reactions. nih.govacs.org These ligands, particularly those based on a 2-aminobiphenyl (B1664054) backbone, are instrumental in forming highly active and stable palladium precatalysts for reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling. us.es
The development of these ligands focuses on tuning their steric and electronic properties to enhance catalytic performance. tcichemicals.com Ligands combining electron-rich characteristics with steric bulk are particularly effective. us.es The bulky nature of these ligands, often achieved by introducing large alkyl or aryl groups on the phosphorus atom and the biphenyl rings, helps to stabilize the monomeric palladium species and prevent catalyst deactivation. tcichemicals.com The electron-donating properties accelerate the oxidative addition step in the catalytic cycle, which is often rate-limiting, especially with challenging substrates like aryl chlorides. scispace.com
A notable class of these catalysts are palladacycles derived from 2-aminobiphenyl. These precatalysts are often air- and moisture-stable, making them more practical for laboratory and industrial use. nih.govus.es Research has shown that modifying the labile group associated with the precatalyst, for instance, by replacing a chloride with a mesylate, can lead to improved solution stability and applicability with a wider range of phosphine ligands. nih.gov
The versatility of these aminobiphenyl-based phosphine ligands is demonstrated by their successful application in the coupling of a wide variety of substrates, including primary and secondary amines, anilines, and indoles with various aryl chlorides, often at low catalyst loadings. us.es The choice of substituents on the phosphine and the biphenyl framework directly influences the catalyst's activity and selectivity. us.esnih.gov For example, cationic palladium complexes bearing specific dialkylterphenyl phosphines derived from an aminobiphenyl scaffold have shown exceptional activity in aryl amination reactions. us.es
The table below provides examples of phosphine ligands and precatalysts developed from aminobiphenyl scaffolds and their applications.
| Ligand/Precatalyst Type | Key Structural Feature | Application | Significance | Reference |
| Dialkylbiaryl Phosphine Ligands | Bulky and electron-rich phosphine on a biphenyl backbone. | Buchwald-Hartwig amination, Suzuki-Miyaura coupling. | Enables reactions with short times, low catalyst loadings, and mild conditions. | acs.org |
| 2-Aminobiphenyl Palladacycles | A palladacycle formed with a 2-aminobiphenyl scaffold and a phosphine ligand. | C-C and C-N cross-coupling reactions. | Air- and moisture-stable precatalysts with improved solution stability. | nih.govus.es |
| Dialkylterphenyl Phosphine-Palladacycles | Sterically demanding terphenyl phosphines on a 2-aminobiphenyl-derived palladacycle. | Aryl amination of various N-nucleophiles with aryl chlorides. | High versatility and efficiency at low catalyst loadings. | us.es |
| Chloro[(tri-tert-butylphosphine)-2-(2-aminobiphenyl)]palladium(II) | A specific palladacycle with a tri-tert-butylphosphine (B79228) ligand. | Suzuki-Miyaura coupling, Buchwald-Hartwig amination. | High stability and reactivity, effective for activating aryl chlorides. |
Q & A
Q. What are the common synthetic routes for 3-Isopropyl-4-aminobiphenyl, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of aromatic amines like this compound often involves reductive amination or catalytic coupling. For example, reductive amination of ketones or aldehydes with amines using sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (STAB) under inert atmospheres can yield secondary amines. Reaction optimization includes adjusting pH (acidic conditions favor imine formation), temperature (room temperature to 40°C), and stoichiometric ratios of reagents. Purification via column chromatography or recrystallization ensures high purity .
Q. How can researchers validate the structural integrity and purity of this compound?
- Methodological Answer : Structural confirmation requires nuclear magnetic resonance (NMR) (¹H and ¹³C for functional groups and substituents) and mass spectrometry (MS) for molecular weight verification. Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with flame ionization detection. For example, PubChem data for similar compounds (e.g., N-(3-Aminopropyl)-4-Aminobutanal) lists InChI keys and molecular formulas, which can guide analytical workflows .
Advanced Research Questions
Q. How can contradictory bioactivity data for this compound across studies be resolved?
- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., receptor models, cell lines) or computational methodologies. For instance, receptor-response models using single-receptor systems (e.g., rat I7) may yield narrower activity profiles compared to multi-receptor approaches. A meta-analysis comparing wet-lab data (e.g., agonistic profiles from heterologous expression) with computational predictions (e.g., machine learning-based feature extrapolation) can identify methodological biases. Cross-validation using standardized protocols (e.g., OECD guidelines) reduces variability .
Q. What experimental designs are recommended for studying the long-term stability and degradation pathways of this compound?
- Methodological Answer : Accelerated stability studies under controlled conditions (temperature, humidity, light exposure) with periodic sampling (e.g., 0, 3, 6, 12 months) can track degradation. Analytical techniques like Fourier-transform infrared spectroscopy (FTIR) detect functional group changes, while high-resolution mass spectrometry (HRMS) identifies degradation byproducts. Multi-timeframe designs, akin to longitudinal studies in social sciences, help correlate environmental factors (e.g., pH, oxygen levels) with compound half-life .
Q. How can computational modeling predict the reactivity and toxicity of this compound?
- Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Toxicity is modeled using tools like EPA’s ToxCast or OECD QSAR Toolbox , which cross-reference structural analogs (e.g., biphenylamines) for hazard endpoints. Hybrid approaches combining molecular docking (e.g., binding affinity to cytochrome P450 enzymes) and machine learning (e.g., random forests for carcinogenicity) improve predictive accuracy .
Key Recommendations for Researchers
- For Basic Studies : Prioritize reproducibility by documenting reaction conditions (e.g., solvent purity, catalyst batch) and validating analytical methods against reference standards.
- For Advanced Studies : Address contradictions through hybrid methodologies (e.g., wet-lab experiments paired with computational validation) and transparent reporting of limitations (e.g., receptor model specificity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
